
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a tetrahydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions, are likely employed to improve atom economy, selectivity, and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in inflammation and neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure and is known for its biological activities.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane ring and is used in various synthetic applications.
Uniqueness
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the tetrahydroquinoline and cyclobutane moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14(6-2-7-14)11-4-5-12-10(9-11)3-1-8-15-12/h4-5,9,15H,1-3,6-8H2,(H,16,17) |
Clave InChI |
VKIDAMYQSUSZOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C3(CCC3)C(=O)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


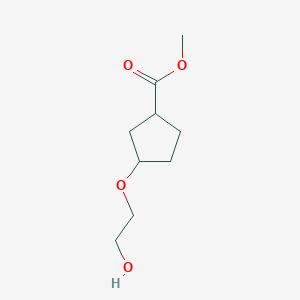
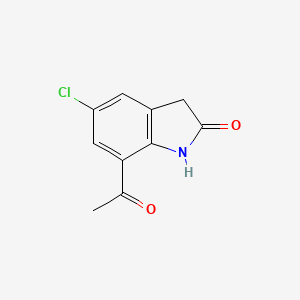
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
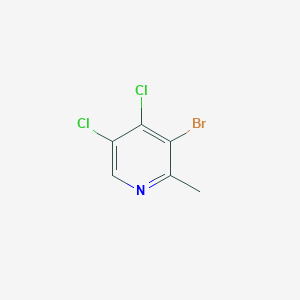
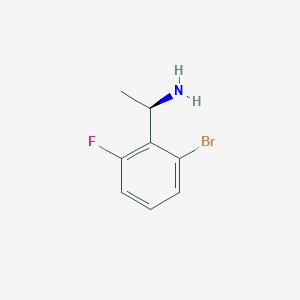
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
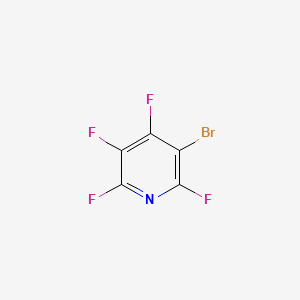
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
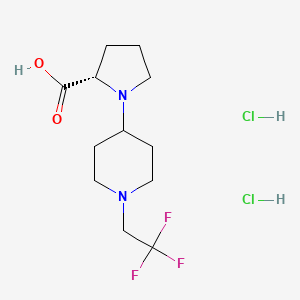


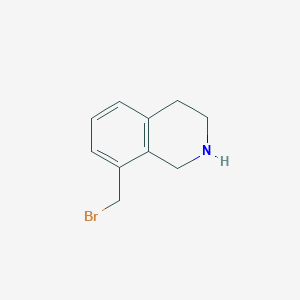
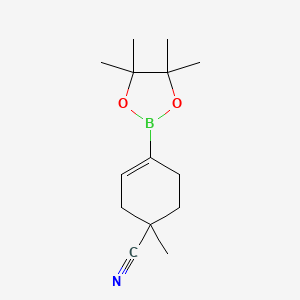
![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
